molecular formula C22H21ClN4O4 B11144108 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B11144108
M. Wt: 440.9 g/mol
InChI Key: LDFVAEGZFYJSJX-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is a complex organic compound that features both indole and phthalazine moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The phthalazine moiety, on the other hand, is less common but has been explored for its potential in medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide typically involves multi-step organic reactions. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phthalazine derivative can be synthesized through various methods, including the reaction of hydrazine with phthalic anhydride. The final step involves coupling the indole and phthalazine derivatives through an acylation reaction to form the target compound.

Chemical Reactions Analysis

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phthalazine moiety may enhance the compound’s binding affinity and specificity. Together, these interactions can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and phthalazine derivatives. For example:

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is unique due to its combination of indole and phthalazine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H21ClN4O4/c1-30-18-7-6-14-12-25-27(22(29)20(14)21(18)31-2)13-19(28)24-9-11-26-10-8-15-16(23)4-3-5-17(15)26/h3-8,10,12H,9,11,13H2,1-2H3,(H,24,28)

InChI Key

LDFVAEGZFYJSJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl)OC

Origin of Product

United States

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